molecular formula C12H23NO3 B176970 (S)-1-N-Boc-piperidine-2-ethanol CAS No. 199942-74-0

(S)-1-N-Boc-piperidine-2-ethanol

Cat. No. B176970
M. Wt: 229.32 g/mol
InChI Key: LTVQOFUGXMVESU-JTQLQIEISA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

  • Enzymatic Resolution and Synthesis of Piperidine Alkaloids : (S)-1-N-Boc-piperidine-2-ethanol has been used in the enzymatic resolution process, demonstrating remote stereocenter discrimination. This process was essential for the gram-scale synthesis of enantiomeric N-Boc alcohols, which are key intermediates in the preparation of piperidine alkaloids such as sedamine and allosedamine (Angoli et al., 2003).

  • Synthesis of Pharmaceutically Relevant Compounds : The compound has been involved in the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, important for pharmaceutical applications. This involved lithiation-substitution of N-Boc-2-phenylpyrrolidine or -piperidine (Sheikh et al., 2012).

  • Hydrogen Bond Studies : Studies have been conducted on the hydrogen bond interactions between piperidine-ethanol and other compounds, providing insights into molecular structures and properties relevant to chemical and pharmaceutical research (Dega-Szafran et al., 2019).

  • Synthesis of Biologically Active Piperidinic Compounds : It has been used in various methodologies for the synthesis of biologically active piperidinic compounds, such as in the creation of substituted piperidines, which are significant in therapeutic applications (Cossy, 2005).

  • Diverse Synthetic Applications : The compound has been employed in diverse synthetic applications, such as in the synthesis of Ibrutinib chiral intermediates, indicating its versatility in organic synthesis (Chen et al., 2019).

  • Targeted and Diversity-Oriented Synthesis : It has been used in targeted and diversity-oriented synthesis approaches, particularly in the creation of natural and synthetic compounds, leveraging its functional groups and stereocenter (Perdicchia et al., 2015).

  • Catalytic Synthesis and Medicinal Chemistry : The compound has applications in catalytic synthesis and medicinal chemistry, such as in the asymmetric synthesis of 2-aryl and 2-vinyl piperidines, which are crucial for pharmaceutical development (Beng & Gawley, 2011).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, etc .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

tert-butyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVQOFUGXMVESU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363812
Record name (S)-1-N-Boc-piperidine-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-N-Boc-piperidine-2-ethanol

CAS RN

199942-74-0
Record name (S)-1-N-Boc-piperidine-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 199942-74-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (3.0 g in a mixture of 26 mL dry tetrahydrofuran and 26 mL dry diethyl ether) at -10° C. was added 1.91 mL of triethylamine followed by the dropwise addition of 1.78 mL isobutyl chloroformate. The reaction was stirred at -10° C. for 30 minutes then warmed to 0° C. Over the next hour, 26 mL of a solution of diazomethane in diethyl ether was added (prepared from: 8.0 g Diazald® in 70 mL diethyl ether; 4 g potassium hydroxide; 20 mL 2-(2-ethoxyethoxy)ethanol; 6 mL water and 12 mL diethyl ether using a mini Diazald Kit) and the mixture allowed to stir at room temperature for an additional 2 hours. At this time the reaction was quenched by the addition of 3 mL acetic acid at 0° C. This was then diluted with 100 mL water and 100 mL diethyl ether, the layers separated and the aqueous portion extracted with (2×75 mL) diethyl ether. The combined organics were washed with water (75 mL), saturated sodium bicarbonate (2×75 mL) and brine (75 mL) then dried over magnesium sulfate. Removal of the solvent in vacuo and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 8:2) gave the title compound (2.99 g).
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
1.91 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
1.78 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
26 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
8 g
Type
reactant
Reaction Step Seven
Quantity
70 mL
Type
solvent
Reaction Step Seven
Quantity
4 g
Type
reactant
Reaction Step Eight
Quantity
20 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

To a slurry of lithium aluminum hydride (580 mg in 65 mL dry diethyl ether) at 0° C. was added dropwise a solution of 2-(methoxycarbonylmethyl)piperidine-1-carboxylic acid tert-butyl ester (5.47 g in 40 mL dry diethyl ether) over a period of 30 minutes. The reaction was allowed to continue at 0° C. for an additional hour, at which time it was quenched by the careful addition of 0.58 mL water followed by 0.58 mL 2N sodium hydroxide and 1.8 mL water. The resulting suspension was stirred vigourously for 30 minutes then filtered through diatomaceous earth. The filtrate was concentrated in vacuo and the residue purified by flash chromatography on silica gel (hexane:ethyl acetate, 6:4) to give the title compound (4.61 g).
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TC Sherwood - 2013 - search.proquest.com
The projects discussed in this thesis cover the total syntheses of molecules in two different areas of natural products chemistry: the polyphenolic compounds dalesconols A and B and …
Number of citations: 4 search.proquest.com

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